Dihydroxyfumaric acid (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is known for its antioxidant properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid can be synthesized through the oxidation of maleic acid or fumaric acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for dihydroxyfumaric acid are proprietary and not widely disclosed. the compound is available commercially, indicating that scalable production methods have been established .
Types of Reactions:
Oxidation: Dihydroxyfumaric acid readily undergoes oxidation to form diketosuccinic acid.
Reduction: The compound can be reduced to tartaric acid under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Diketosuccinic acid.
Reduction Products: Tartaric acid.
Substitution Products: Various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Dihydroxyfumaric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Mechanism of Action
The antioxidant activity of dihydroxyfumaric acid is primarily due to its ene-diol moiety, which can efficiently capture electrons from free radicals. This mechanism involves the transfer of electrons to the oxygen atoms of the hydroxyl groups, neutralizing the free radicals and preventing cellular damage . The compound also inhibits the formation of nitrosamines by inactivating nitrosating agents .
Comparison with Similar Compounds
Ascorbic Acid: Both compounds have antioxidant properties and can scavenge free radicals.
Fumaric Acid: A precursor to dihydroxyfumaric acid, fumaric acid undergoes oxidation to form the latter.
Uniqueness: Dihydroxyfumaric acid’s unique ene-diol moiety makes it highly reactive and versatile in various chemical reactions. Its ability to act as both a nucleophile and an electrophile sets it apart from similar compounds .
Properties
Molecular Formula |
C5H8O6 |
---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;methane |
InChI |
InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+; |
InChI Key |
AEZLZZHKELJGIA-TYYBGVCCSA-N |
Isomeric SMILES |
C.C(=C(/C(=O)O)\O)(\C(=O)O)/O |
Canonical SMILES |
C.C(=C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.